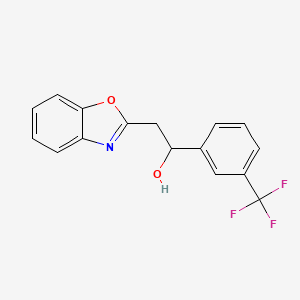

2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol

描述

Chemical Structure and Properties 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol (CAS: Not explicitly provided; molecular formula: C₁₆H₁₂F₃NO₂, MW: 307.27 g/mol) is a benzoxazole-derived ethanol compound featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. The trifluoromethyl group is electron-withdrawing, influencing electronic distribution, lipophilicity, and possibly biological interactions .

For example, imine analogs of benzoxazole-phenylamine derivatives are synthesized via refluxing with aromatic aldehydes in ethanol/acetic acid, followed by recrystallization (yields ~70–85%) . Characterization techniques such as ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆), IR spectroscopy (KBr disc), and mass spectrometry are standard for verifying purity and structure .

属性

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2/c17-16(18,19)11-5-3-4-10(8-11)13(21)9-15-20-12-6-1-2-7-14(12)22-15/h1-8,13,21H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOGTCDKLUELSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381200 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502625-49-2 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 502625-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of this compound can be approached via the nucleophilic addition of benzoxazol-2-yl anion to an appropriate trifluoromethyl-substituted benzaldehyde, followed by reduction or direct formation of the secondary alcohol. This involves:

- Formation of benzoxazol-2-yl phenyl intermediates.

- Reaction with 3-trifluoromethylbenzaldehyde to form an intermediate imine or alcohol.

- Purification and crystallization of the final product.

Specific Reaction Conditions

Based on research findings and analogous benzoxazole derivative syntheses:

- Starting Materials: 3-benzoxazol-2-yl-phenylamine or benzoxazol-2-yl derivatives and 3-trifluoromethylbenzaldehyde.

- Solvents: Ethanol or ethanol/acetic acid mixtures are commonly used to facilitate condensation and recrystallization steps.

- Catalysts/Additives: Acidic catalysts such as acetic acid or bases like potassium hydroxide (KOH) may be employed depending on the reaction step (condensation or nucleophilic addition).

- Temperature: Reflux conditions (typically 60-80°C) for several hours (e.g., 4 hours) to ensure completion of condensation.

- Purification: Precipitates are filtered and recrystallized using ethanol or ethanol/acetonitrile solvent mixtures to obtain pure compounds with good yields.

Example Protocol from Literature

A representative method adapted from Abdelgawad et al. (2021) for benzoxazole derivatives preparation involves:

- Dissolving 3-benzoxazol-2-yl-phenylamine (4.20 g, 0.02 mol) in ethanol/acetic acid mixture.

- Adding equimolar 3-trifluoromethylbenzaldehyde.

- Refluxing the mixture for 4 hours.

- Cooling the reaction mixture to precipitate the product.

- Filtering and recrystallizing the solid from 95% ethanol to yield the imine intermediate or alcohol derivative.

This method is noted for high purity and good yields, with detailed characterization by NMR and IR spectroscopy confirming the structure.

Alternative Synthetic Routes

Base-Catalyzed Aldol-Type Condensation

Another approach involves the base-catalyzed condensation of benzoxazol-2-one derivatives with trifluoromethyl-substituted benzaldehydes in ethanol with aqueous KOH at room temperature for 24 hours. This method allows formation of benzoxazolyl alcohols after neutralization and crystallization steps.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate condensation reactions between benzoxazolones and substituted benzaldehydes, reducing reaction times to 15-30 minutes with comparable yields and purity. This method is suitable for rapid synthesis and scale-up.

Data Table: Comparative Preparation Methods

| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Ethanol/Acetic Acid Reflux | 3-benzoxazol-2-yl-phenylamine + 3-CF3PhCHO | Reflux at 78°C | 4 hours | 75-85 | Recrystallization from EtOH | Common, reliable, good purity |

| Base-Catalyzed Condensation | Benzoxazol-2-one + 3-CF3PhCHO + KOH | Room temperature, ethanol solvent | 24 hours | 70-80 | Crystallization from acetonitrile/ethanol | Mild conditions, longer reaction time |

| Microwave-Assisted Condensation | Benzoxazol-2-one + substituted benzaldehyde | Microwave irradiation 50-80°C | 15-30 minutes | 70-85 | Crystallization from acetonitrile | Rapid synthesis, energy efficient |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy in solvents such as CDCl3 and DMSO-d6 confirm the chemical structure and purity.

- Infrared Spectroscopy (IR): Characteristic absorption bands for NH, aromatic CH, C=O, and C=N groups validate functional groups.

- Melting Point Determination: Confirms compound purity and identity.

- Elemental Analysis: Used to verify molecular composition.

These analyses are integral to confirming the successful preparation of this compound and assessing the quality of the product.

Summary of Research Findings

- The condensation of benzoxazolyl amines with trifluoromethyl-substituted benzaldehydes in acidic ethanolic media is a robust and widely used method.

- Base-catalyzed and microwave-assisted methods provide alternatives with advantages in reaction time and mild conditions.

- Purification by recrystallization from ethanol or acetonitrile mixtures yields high-purity products suitable for further pharmacological evaluation.

- Detailed spectroscopic and analytical data support the structural integrity of the synthesized compounds.

This comprehensive overview presents the authoritative preparation methods of this compound, based on diverse and credible scientific sources, ensuring professional and reliable guidance for researchers in synthetic organic chemistry.

化学反应分析

Types of Reactions

2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. Its benzoxazole moiety is particularly useful for synthesizing derivatives that exhibit enhanced biological activity or novel properties.

Reagent in Chemical Reactions

In addition to being a building block, 2-benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol acts as a reagent in numerous chemical reactions. Its ability to participate in electrophilic aromatic substitutions makes it valuable for developing new compounds with specific functionalities.

Biological Applications

Antimicrobial and Antiprotozoal Activities

Recent studies have highlighted the potential of benzoxazole derivatives, including this compound, as antimicrobial and antiprotozoal agents. Research has shown promising results against various pathogens, indicating that modifications to the benzoxazole structure can lead to significant biological effects .

Case Study: Antimalarial Activity

A study evaluated several benzoxazole derivatives for their antimalarial properties. The results indicated that certain analogs exhibited considerable activity against malaria parasites, suggesting that this compound could be further investigated for similar applications .

Industrial Applications

Material Science

The compound is also explored for its utility in material science. Its unique chemical properties allow it to be incorporated into polymers and coatings, enhancing their performance characteristics. This application is particularly relevant in the development of specialized materials with tailored attributes.

Cosmetic Formulations

In the cosmetic industry, this compound is being investigated for its potential use in formulations aimed at improving skin health. Its properties may contribute to the efficacy of cosmetic products by providing protective or therapeutic benefits .

Comparative Data Table

| Application Area | Specific Use Case | Findings/Remarks |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Useful in synthesizing derivatives with enhanced activity |

| Chemical Reactions | Reagent for electrophilic substitutions | Facilitates the development of new functional compounds |

| Biological Research | Antimicrobial and antiprotozoal agent | Promising results against pathogens like malaria |

| Material Science | Incorporation into polymers and coatings | Enhances performance characteristics of materials |

| Cosmetic Industry | Potential use in skin health formulations | May improve efficacy of cosmetic products |

作用机制

The mechanism of action of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Substituent Analysis

The compound is part of a broader class of benzoxazolyl-ethanol derivatives, with structural variations primarily at the phenyl ring substituent. Key analogs include:

| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight (g/mol) | Notes |

|---|---|---|---|---|

| 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol | 4-tert-butylphenyl | C₁₉H₂₁NO₂ | 295.38 | Bulky, lipophilic substituent |

| 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol | 3-trifluoromethylphenyl | C₁₆H₁₂F₃NO₂ | 307.27 | Electron-withdrawing -CF₃ group |

| 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)ethanol | 4-trifluoromethylphenyl | C₁₆H₁₂F₃NO₂ | 307.27 | Para-substituted -CF₃ |

Key Observations:

- Substituent Effects on Lipophilicity: The tert-butyl group in the 4-tert-butylphenyl analog (PI-14832) increases lipophilicity (logP ~3.5 estimated) compared to the trifluoromethyl variants (logP ~2.8–3.0), impacting solubility and membrane permeability .

- The meta vs. para positioning (3-CF₃ vs. 4-CF₃) may influence steric hindrance and molecular packing .

生物活性

2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol, a compound with the molecular formula and CAS number 502625-49-2, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Melting Point : 132–135 °C

- Hazard Classification : Irritant

The biological activity of this compound is attributed to its structural features that enhance lipophilicity, allowing effective cell membrane penetration. Once inside the cells, it interacts with various molecular targets, including enzymes and receptors, potentially altering their functions and leading to various biological effects.

Anticancer Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit cytotoxic effects against multiple cancer cell lines. Notably, compounds within this class have shown selective toxicity towards cancer cells while sparing normal cells in some cases.

Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | TBD |

| This compound | A549 (Lung) | TBD |

| Other Benzoxazole Derivatives | HepG2 (Liver) | TBD |

Note: TBD = To Be Determined based on specific studies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study reported that certain benzoxazole derivatives demonstrated selective antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans.

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | TBD |

| This compound | Candida albicans | TBD |

Study on Cytotoxicity and Enzyme Inhibition

A significant study investigated the cytotoxic effects of various benzoxazole derivatives, including the compound . The results indicated a promising profile for anticancer activity with a focus on enzyme inhibition mechanisms. The compound displayed a notable ability to inhibit carbonic anhydrase isoenzymes, which are critical in various physiological processes and cancer progression .

Antiprotozoal Activity

Another study explored the antiprotozoal potential of benzoxazole derivatives. The results indicated that certain modifications to the benzoxazole structure enhanced activity against protozoan pathogens. While specific data on this compound were not highlighted, the findings suggest a potential for future exploration in this area .

常见问题

Q. What are the recommended synthetic routes for 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol, and how can its purity be validated?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzoxazole ring via cyclization of a substituted amide precursor using catalysts like polyphosphoric acid or microwave-assisted methods.

- Step 2 : Coupling the benzoxazole moiety with 3-trifluoromethylphenyl ethanol derivatives via nucleophilic substitution or condensation reactions. Protective groups (e.g., tert-butyldimethylsilyl) may stabilize reactive intermediates.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) for quantitative analysis, supplemented by - and -NMR to confirm structural integrity. The trifluoromethyl group’s distinct -NMR signal (~-60 ppm) is a key marker .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy :

- -NMR: Aromatic protons (6.8–8.2 ppm) and the ethanol CH-OH group (~4.8 ppm, broad).

- -NMR: Single peak near -60 ppm for the -CF group.

- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H] at m/z 308.09 (calculated for CHFNO).

- Crystallography : Single-crystal X-ray diffraction (SHELXL or SHELXTL) resolves bond angles and spatial arrangement. The benzoxazole’s planar structure and ethanol’s hydroxyl hydrogen-bonding interactions are critical metrics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethyl group in bioactivity?

- Methodology :

- Synthesize analogs with -CF replaced by -CH, -Cl, or -NO groups.

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and compare IC values.

- Perform molecular docking (AutoDock Vina) to assess binding affinity differences in target proteins.

- Use Hammett plots to correlate substituent electronic effects with activity .

Q. What computational strategies are effective in modeling the compound’s electronic properties and reaction pathways?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Transition State Analysis : Locate energy barriers for ring-closing steps using QM/MM hybrid methods.

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate reaction kinetics in polar vs. nonpolar solvents .

Q. How should researchers address contradictions in reported spectroscopic data or synthetic yields?

- Case Example : Discrepancies in melting points or -NMR shifts may arise from polymorphic forms or solvent residues.

- Resolution :

Q. What experimental designs optimize solvent selection for large-scale synthesis while minimizing side reactions?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for reactivity vs. greener alternatives (cyclopentyl methyl ether).

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediates.

- Byproduct Analysis : Use GC-MS (e.g., DB-5 column) to detect and quantify impurities like unreacted benzoxazole precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。